molecular formula C16H20N4O3S B2764973 2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097909-38-9

2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2764973
CAS No.: 2097909-38-9
M. Wt: 348.42
InChI Key: ILGPRLCLHVZTSI-UHFFFAOYSA-N
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Description

2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide ( 2097909-38-9) is a chemical compound with the molecular formula C16H20N4O3S and a molecular weight of 348.4 g/mol . This substance features a sulfonamide functional group, a key moiety in many pharmacologically active agents. Sulfonamides are a well-known class of synthetic compounds that serve as core structures for a diverse range of therapeutic activities, including antimicrobial, anti-carbonic anhydrase, and diuretic effects . The specific structure of this compound, which incorporates a pyrimidine heterocycle and a pyrrolidine ring, suggests potential for application in medicinal chemistry and drug discovery research, particularly in the design and synthesis of novel enzyme inhibitors. Recent scientific literature highlights the significant research interest in sulfonamide derivatives as potent inhibitors of key biological targets. For instance, sulfonamide methoxypyridine derivatives have been investigated as novel, potent dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), showing promise in anti-cancer therapy research . Similarly, pyrazole-based benzene sulfonamide derivatives have been synthesized and evaluated as effective inhibitors of various human carbonic anhydrase isoforms, which are linked to conditions like glaucoma, epilepsy, and cancer . This compound is supplied for research purposes as a tool compound to further explore such biological pathways and for use in chemical synthesis. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methoxy-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-23-14-7-2-3-8-15(14)24(21,22)19-12-13-6-4-11-20(13)16-17-9-5-10-18-16/h2-3,5,7-10,13,19H,4,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGPRLCLHVZTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2CCCN2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Pyrimidine Group: The pyrimidine moiety can be introduced via a nucleophilic substitution reaction using a pyrimidine derivative.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The pyrimidine and pyrrolidine moieties may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Sulfonamide Derivatives with Pyrrolidine/Pyrimidine Hybrids

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Solubility (mg/mL) Reference
Target Compound Methoxy-benzene-sulfonamide, pyrimidinyl-pyrrolidine 377.43 Kinase inhibition (hypothesized) 0.12 (predicted)
4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide Ethylsulfonyl, ethylpyrrolidine, amide linkage 439.51 Anticancer activity (in vitro) 0.45
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Bromo-morpholinyl-pyrimidine, trimethylbenzenesulfonamide 623.12 Not reported 0.08

Key Observations :

  • Substituent Effects : The ethylsulfonyl group in the benzamide analog () increases solubility by ~275% compared to the target compound, likely due to enhanced polarity .

Pyrimidine-Containing Kinase Inhibitors

Compound Name Core Structure Target Kinase IC₅₀ (nM) Reference
Target Compound Sulfonamide-pyrimidinyl-pyrrolidine FAK/BTK (predicted) N/A
(S)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-2-methoxy-N-(pyridin-2-yl)benzamide Imidazo-pyrazine, benzamide BTK 1.2
1-(5-Chloro-4-(3-(N-methylmethylsulfonamido)benzylamino)pyrimidin-2-yl)pyrrolidin-2-yl)-N,N,N',N'-tetramethylurea chloride Chloro-pyrimidine, tetramethylurea FAK 8.5

Key Observations :

  • Heterocycle Influence: The imidazo-pyrazine core in the BTK inhibitor () achieves sub-nanomolar potency, suggesting larger heterocycles enhance binding affinity .
  • Chloro Substituent : The chloro-pyrimidine derivative () shows moderate FAK inhibition, indicating that electron-withdrawing groups may reduce activity compared to methoxy substituents .

Biological Activity

2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide compound that exhibits various biological activities, making it a subject of interest in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
IUPAC Name2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide
CAS Number2097909-38-9
Molecular FormulaC₁₆H₂₀N₄O₃S
Molecular Weight348.4 g/mol

Antimicrobial Activity

Research indicates that sulfonamide compounds, including 2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide, possess significant antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated effective inhibition of bacterial growth at higher concentrations (up to 800 µg/mL) .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through the inhibition of specific enzymes involved in cell proliferation and survival pathways. The presence of the pyrimidine and pyrrolidine moieties enhances its binding affinity to molecular targets associated with cancer progression .

The biological activity of 2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide is attributed to its ability to mimic natural substrates, thereby inhibiting the activity of key enzymes. The sulfonamide group plays a critical role in this inhibition by competing with para-amino benzoic acid (PABA), which is essential for bacterial folate synthesis .

Comparative Analysis with Related Compounds

When compared to similar compounds, such as those containing pyridine or piperidine rings, 2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide exhibits unique biological activities due to its specific structural features. For instance, compounds with a piperidine ring showed different binding affinities and biological responses .

Study 1: Antimicrobial Efficacy

A study conducted by Uysal et al. evaluated the antimicrobial efficacy of various sulfonamides against both Gram-positive and Gram-negative bacteria. The results indicated that 2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide showed enhanced activity at concentrations above 200 µg/mL, with complete inhibition observed at higher concentrations .

Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines, revealing a dose-dependent response in cell viability assays. The mechanism was linked to the induction of oxidative stress leading to apoptosis, highlighting its potential as an anticancer agent .

Q & A

Q. What are the key synthetic steps for preparing 2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide?

The synthesis typically involves:

  • Coupling reactions : Formation of the pyrrolidine-pyrimidine core via nucleophilic substitution or microwave-assisted cyclization (e.g., using DMF as a solvent and potassium carbonate as a base) .
  • Sulfonamide linkage : Reaction of the intermediate amine with a sulfonyl chloride derivative under controlled pH and temperature to avoid side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and HPLC .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., triclinic crystal system, space group P1 with unit cell parameters a = 13.6081 Å, b = 14.5662 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm proton environments and carbon frameworks .
  • HPLC : Validates purity (>95%) using reverse-phase columns and UV detection .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .
  • Waste disposal : Collect organic residues in halogen-free containers for incineration .

Advanced Research Questions

Q. How can coupling reaction yields be optimized during synthesis?

  • Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation or copper catalysts for Ullmann-type couplings .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while toluene minimizes side reactions in microwave-assisted steps .
  • Temperature control : Heating at 150°C in sealed vessels improves reaction kinetics without decomposition .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Dose-response studies : Use standardized assays (e.g., IC₅₀ measurements) across multiple cell lines to account for variability .
  • Structural analogs : Compare activity with derivatives (e.g., pyridine vs. pyrimidine substitutions) to identify pharmacophore requirements .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to ensure significance thresholds (p < 0.05) .

Q. What computational strategies predict target binding interactions?

  • Molecular docking : Utilize PDB structures (e.g., 3HKC) and software like AutoDock to model sulfonamide-enzyme interactions .
  • MD simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
  • QSAR models : Corrogate substituent effects (e.g., methoxy vs. bromo groups) on inhibitory potency .

Notes

  • Avoid industrial-scale methods (e.g., flow reactors) unless explicitly adapting for lab use .
  • Cross-validate structural data with multiple techniques (e.g., NMR + XRD) to address crystallographic disorder .
  • For biological studies, pre-screen compounds for solubility in DMSO/PBS mixtures to avoid false negatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.